molecular formula C8H5NO3 B1590141 3-oxo-3H-pyrrolizine-2-carboxylic acid CAS No. 75413-09-1

3-oxo-3H-pyrrolizine-2-carboxylic acid

Cat. No. B1590141
CAS RN: 75413-09-1
M. Wt: 163.13 g/mol
InChI Key: NACXWNHAXKEPAX-UHFFFAOYSA-N
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Description

3-Oxo-3H-pyrrolizine-2-carboxylic acid is a research chemical . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound has been cited in reputable papers, indicating its relevance in scientific research .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-oxo-3H-pyrrolizine-2-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .


Molecular Structure Analysis

The molecular structure of 3-oxo-3H-pyrrolizine-2-carboxylic acid is characterized by a pyrrolizine ring, which is a derivative of the pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, and its derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Neidlein & Jeromin (1982) focused on the synthesis of 1-oxo-1H-pyrrolizine, its 2-carboxylic acid, and various derivatives. They found that these compounds, especially 1-oxo-1H-pyrrolizine-2-carboxylic acid, exhibited high reactivity in nucleophilic additions and reactions with cyclopentadiene (Neidlein & Jeromin, 1982).

  • NMR and X-ray Structural Characterization : Laihia et al. (2006) synthesized spiro[pyrrolidine-2,3′-oxindoles] which include derivatives of 3-oxo-3H-pyrrolizine-2-carboxylic acid. They characterized these compounds using NMR, mass spectrometry, and X-ray diffraction, contributing to the understanding of their molecular structure and properties (Laihia et al., 2006).

  • Synthesis of Related Carboxylic Acids : A 2010 study by Lichitsky et al. detailed the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, demonstrating the versatility in synthesizing structurally related compounds (Lichitsky et al., 2010).

  • Flash Vacuum Pyrolysis : Campbell et al. (1997) explored the synthesis of pyrrolizin-3-ones through flash vacuum pyrolysis. Their work contributes to the understanding of how 3-oxo-3H-pyrrolizine-2-carboxylic acid and its derivatives can be synthesized using alternative methods (Campbell et al., 1997).

properties

IUPAC Name

3-oxopyrrolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-7-6(8(11)12)4-5-2-1-3-9(5)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXWNHAXKEPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505235
Record name 3-Oxo-3H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3H-pyrrolizine-2-carboxylic acid

CAS RN

75413-09-1
Record name 3-Oxo-3H-pyrrolizine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-oxo-3H-pyrrolizine-2-carboxylic acid

Citations

For This Compound
3
Citations
SE Campbell, MC Comer, PA Derbyshire… - Journal of the …, 1997 - pubs.rsc.org
… The 3-oxo-3H-pyrrolizine-2-carboxylic acid 42 could not be made in this way owing to facile decarboxylation to pyrrolizinone 1, and extension to the formation of the azaazulenone 48 …
Number of citations: 34 pubs.rsc.org
R Neidlein, G Jeromin - 1980 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE CYCLE 5 CHAINONS HETEROCYCLE AZOTE ANGULAIRE COMPOSE BICYCLIQUE CYCLISATION ETHYLENEDICARBOXYLIQUE-1, 1 ACIDE (…
Number of citations: 3 pascal-francis.inist.fr
S AYTAÇ
Number of citations: 0

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